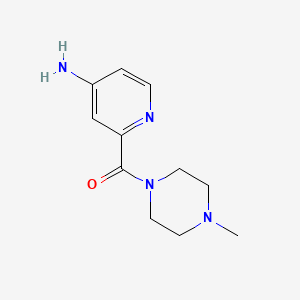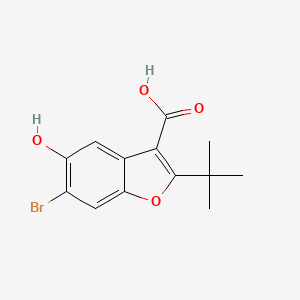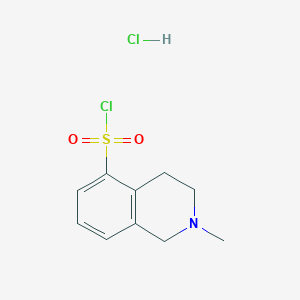
2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl chloride hydrochloride” is a chemical compound with the CAS Number: 1955520-47-4. It has a molecular weight of 282.19 . It is a powder in physical form .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including “this compound”, often involves the Pictet–Spengler cyclization . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The InChI Code of this compound is 1S/C10H12ClNO2S.ClH/c1-12-6-5-9-8(7-12)3-2-4-10(9)15(11,13)14;/h2-4H,5-7H2,1H3;1H . More details about the molecular structure can be found in the referenced papers .Physical and Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 282.19 . The storage temperature is -10 degrees .Aplicaciones Científicas De Investigación
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, including related derivatives, have been studied extensively for their therapeutic potentials. These compounds, known as privileged scaffolds, exhibit a range of biological activities. Initially recognized for their neurotoxicity, certain derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline have been found to possess neuroprotective properties, potentially preventing Parkinsonism in mammals. This class of compounds has demonstrated significant success in drug discovery, particularly in treating cancer and central nervous system disorders. They also show promise against infectious diseases such as malaria, tuberculosis, and HIV-infection, suggesting their broad applicability in developing novel drugs with unique mechanisms of action (Singh & Shah, 2017).
Sulfonamides: Broad Therapeutic Applications
Sulfonamides, characterized by the sulfonamide subunit, are integral to many clinically used drugs spanning various therapeutic categories, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. This review highlights the importance of sulfonamides in the planning and development of bioactive substances, emphasizing their potential in antitumor applications. The versatility of sulfonamides, facilitated by simple synthetic routes leading to a wide variety of derivatives, underscores their continued relevance in medicinal chemistry and drug development (Azevedo-Barbosa et al., 2020).
Potential in Antitumor and Antimicrobial Applications
Sulfonamides have also been reviewed for their patent activity, indicating a strong focus on cancer treatment, particularly through the inhibition of carbonic anhydrase isoforms associated with tumor growth. This suggests a strategic direction in leveraging sulfonamide derivatives for targeted anticancer therapies. Moreover, the review points out the interest in sulfonamides for treating dandruff, highlighting their action against yeast carbonic anhydrases, which may provide a connection to the antimicrobial applications of these compounds (Carta, Scozzafava, & Supuran, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S.ClH/c1-12-6-5-9-8(7-12)3-2-4-10(9)15(11,13)14;/h2-4H,5-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRTWIOTCHTXIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC=C2S(=O)(=O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2810231.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2810234.png)

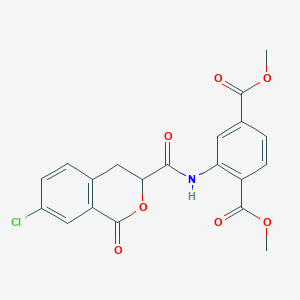
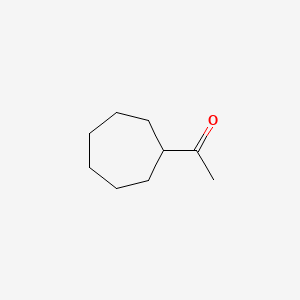
![6-oxo-N-(pyridin-3-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2810239.png)
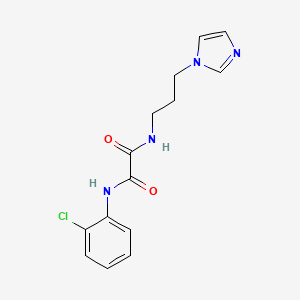
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate](/img/structure/B2810244.png)
![3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)aniline](/img/structure/B2810245.png)


![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one](/img/structure/B2810249.png)
